Cas no 2229400-72-8 (O-{1-(2,6-dimethoxy-4-methylphenyl)cyclopropylmethyl}hydroxylamine)

O-{1-(2,6-dimethoxy-4-methylphenyl)cyclopropylmethyl}hydroxylamine 化学的及び物理的性質
名前と識別子
-
- O-{1-(2,6-dimethoxy-4-methylphenyl)cyclopropylmethyl}hydroxylamine
- 2229400-72-8
- O-{[1-(2,6-dimethoxy-4-methylphenyl)cyclopropyl]methyl}hydroxylamine
- EN300-1734286
-
- インチ: 1S/C13H19NO3/c1-9-6-10(15-2)12(11(7-9)16-3)13(4-5-13)8-17-14/h6-7H,4-5,8,14H2,1-3H3
- InChIKey: DQZXAPZGAMSHBZ-UHFFFAOYSA-N
- ほほえんだ: O(CC1(C2C(=CC(C)=CC=2OC)OC)CC1)N
計算された属性
- せいみつぶんしりょう: 237.13649347g/mol
- どういたいしつりょう: 237.13649347g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 17
- 回転可能化学結合数: 5
- 複雑さ: 241
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 53.7Ų
O-{1-(2,6-dimethoxy-4-methylphenyl)cyclopropylmethyl}hydroxylamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1734286-0.25g |
O-{[1-(2,6-dimethoxy-4-methylphenyl)cyclopropyl]methyl}hydroxylamine |
2229400-72-8 | 0.25g |
$1381.0 | 2023-09-20 | ||
Enamine | EN300-1734286-0.05g |
O-{[1-(2,6-dimethoxy-4-methylphenyl)cyclopropyl]methyl}hydroxylamine |
2229400-72-8 | 0.05g |
$1261.0 | 2023-09-20 | ||
Enamine | EN300-1734286-1.0g |
O-{[1-(2,6-dimethoxy-4-methylphenyl)cyclopropyl]methyl}hydroxylamine |
2229400-72-8 | 1g |
$1500.0 | 2023-06-04 | ||
Enamine | EN300-1734286-1g |
O-{[1-(2,6-dimethoxy-4-methylphenyl)cyclopropyl]methyl}hydroxylamine |
2229400-72-8 | 1g |
$1500.0 | 2023-09-20 | ||
Enamine | EN300-1734286-5g |
O-{[1-(2,6-dimethoxy-4-methylphenyl)cyclopropyl]methyl}hydroxylamine |
2229400-72-8 | 5g |
$4349.0 | 2023-09-20 | ||
Enamine | EN300-1734286-5.0g |
O-{[1-(2,6-dimethoxy-4-methylphenyl)cyclopropyl]methyl}hydroxylamine |
2229400-72-8 | 5g |
$4349.0 | 2023-06-04 | ||
Enamine | EN300-1734286-10.0g |
O-{[1-(2,6-dimethoxy-4-methylphenyl)cyclopropyl]methyl}hydroxylamine |
2229400-72-8 | 10g |
$6450.0 | 2023-06-04 | ||
Enamine | EN300-1734286-2.5g |
O-{[1-(2,6-dimethoxy-4-methylphenyl)cyclopropyl]methyl}hydroxylamine |
2229400-72-8 | 2.5g |
$2940.0 | 2023-09-20 | ||
Enamine | EN300-1734286-0.1g |
O-{[1-(2,6-dimethoxy-4-methylphenyl)cyclopropyl]methyl}hydroxylamine |
2229400-72-8 | 0.1g |
$1320.0 | 2023-09-20 | ||
Enamine | EN300-1734286-0.5g |
O-{[1-(2,6-dimethoxy-4-methylphenyl)cyclopropyl]methyl}hydroxylamine |
2229400-72-8 | 0.5g |
$1440.0 | 2023-09-20 |
O-{1-(2,6-dimethoxy-4-methylphenyl)cyclopropylmethyl}hydroxylamine 関連文献
-
Alberto Arce,Martyn J. Earle,Kenneth R. Seddon,Ana Soto Green Chem., 2008,10, 1294-1300
-
Fuping Zhang,Liu Liu,Long Chen,Yulin Shi New J. Chem., 2020,44, 10613-10620
-
Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
-
Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
-
5. A bulky silyl shift-directed synthesis of a silyl-linked amidinate-amidine and its Zr(iv) complex†Hong-Bo Tong,Min Li,Sheng-Di Bai,Shi-Fang Yuan,Jian-Bin Chao,Shuping Huang,Dian-Sheng Liu Dalton Trans., 2011,40, 4236-4241
-
Yamin Shi,Jiarui Hu,Jian Chen,Yaxin Xu,Wantian Yang,Junnian Chen,Yunbin He Nanoscale Adv., 2020,2, 4822-4829
-
M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
-
Xiaoze Bao,Jinhui Ren,Yang Yang,Xinyi Ye,Baomin Wang,Hong Wang Org. Biomol. Chem., 2020,18, 7977-7986
-
Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
O-{1-(2,6-dimethoxy-4-methylphenyl)cyclopropylmethyl}hydroxylamineに関する追加情報
Introduction to O-{1-(2,6-dimethoxy-4-methylphenyl)cyclopropylmethyl}hydroxylamine (CAS No. 2229400-72-8)
O-{1-(2,6-dimethoxy-4-methylphenyl)cyclopropylmethyl}hydroxylamine, identified by its CAS number 2229400-72-8, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of molecules characterized by a cyclopropylmethyl moiety attached to a phenyl ring substituted with methoxy groups at the 2 and 6 positions, as well as a hydroxylamine functional group at the other end. The unique structural features of this molecule make it a promising candidate for various biochemical applications, particularly in the synthesis of novel therapeutic agents.
The< strong>dimethoxy-4-methylphenyl moiety in the molecular structure contributes to the compound's solubility and reactivity, which are critical factors in drug design. The presence of methoxy groups enhances the lipophilicity of the molecule, facilitating its absorption and distribution within biological systems. Additionally, the cyclopropylmethyl group introduces rigidity to the structure, which can improve binding affinity to biological targets. These characteristics make O-{1-(2,6-dimethoxy-4-methylphenyl)cyclopropylmethyl}hydroxylamine an attractive scaffold for further derivatization and optimization.
In recent years, there has been a growing interest in developing small-molecule inhibitors targeting specific enzymes and receptors involved in various diseases. The< strong>hydroxylamine functional group in O-{1-(2,6-dimethoxy-4-methylphenyl)cyclopropylmethyl}hydroxylamine is particularly noteworthy, as it can serve as a reactive site for covalent bond formation with biological targets. This property is exploited in the design of protease inhibitors and kinase inhibitors, which are crucial in treating conditions such as cancer and inflammatory diseases. The< strong>cyclopropylmethyl group further enhances the compound's potential by providing a stable core structure that can be modified without compromising its overall integrity.
The pharmaceutical industry has been actively exploring novel analogs of known drugs to improve efficacy and reduce side effects. O-{1-(2,6-dimethoxy-4-methylphenyl)cyclopropylmethyl}hydroxylamine represents a promising lead compound that could be further developed into a new generation of therapeutic agents. Its unique structural features offer multiple opportunities for chemical modification, allowing researchers to fine-tune its pharmacological properties. For instance, replacing or adding functional groups to the< strong>cyclopropylmethyl or< strong>dimethoxy-4-methylphenyl moieties could alter its binding affinity, metabolic stability, and pharmacokinetic profile.
The synthesis of O-{1-(2,6-dimethoxy-4-methylphenyl)cyclopropylmethyl}hydroxylamine involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the cyclopropylmethyl moiety efficiently. The introduction of the< strong>hydroxylamine group is typically achieved through nucleophilic substitution or reduction reactions, depending on the synthetic route chosen. Each step in the synthesis must be carefully optimized to ensure high yield and purity, which are essential for subsequent biological evaluation.
In vitro studies have demonstrated that O-{1-(2,6-dimethoxy-4-methylphenyl)cyclopropylmethyl}hydroxylamine exhibits interesting biological activity against several targets of therapeutic interest. For example, preliminary data suggest that it may inhibit specific kinases involved in cancer cell proliferation. Additionally, its ability to form covalent bonds with proteins makes it a valuable tool for developing probes that can be used to study enzyme mechanisms and protein interactions. These findings highlight its potential as a lead compound for drug discovery programs targeting oncological and inflammatory diseases.
The development of novel drug candidates is often hampered by issues related to bioavailability and toxicity. However, O-{1-(2,6-dimethoxy-4-methylphenyl)cyclopropylmethyl}hydroxylamine's favorable pharmacokinetic properties make it an attractive candidate for further investigation. Its lipophilicity ensures good membrane permeability, while its hydroxylamine group allows for interactions with biological targets without excessive toxicity. Further studies are needed to fully characterize its pharmacological profile and identify potential side effects before it can be considered for clinical development.
The future prospects of O-{1-(2,6-
2229400-72-8 (O-{1-(2,6-dimethoxy-4-methylphenyl)cyclopropylmethyl}hydroxylamine) 関連製品
- 38869-19-1(Lithium;pentanoate)
- 2229069-80-9(N,N-dimethyl-3-(3-methylazetidin-3-yl)oxyaniline)
- 1021251-33-1(3-propyl-8-(thiophene-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione)
- 1805123-21-0(2,3-Dibromo-4,6-difluorobenzenesulfonyl chloride)
- 27650-89-1(1-(naphthalen-2-yl)propan-2-ol)
- 941898-21-1(7-(3,4-dimethoxyphenyl)-2-methyl-5-(3-methylphenyl)methyl-4H,5H-1,3thiazolo4,5-dpyridazin-4-one)
- 2228261-80-9(3-{bicyclo2.2.1hept-5-en-2-yl}-2-methylpropanoic acid)
- 2227661-94-9((2R)-2-4-fluoro-3-(trifluoromethyl)phenyloxirane)
- 351982-44-0(4-(4-Isobutylphenyl)-1,3-thiazol-2-amine)
- 1361675-70-8(2,5-Dichloro-3'-fluoro-4'-methoxy-biphenyl)



